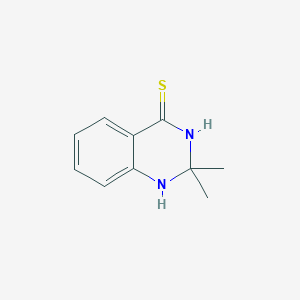

2,2-二甲基-1,2-二氢喹唑啉-4-硫醇

货号 B2807144

CAS 编号:

91760-82-6

分子量: 192.28

InChI 键: OXWMHTOKJVPTKK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

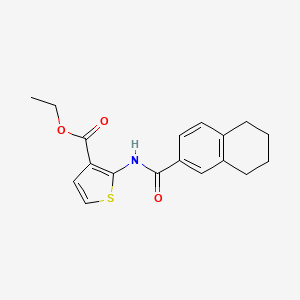

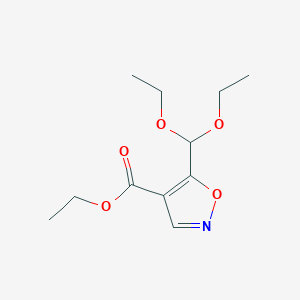

2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex structure, enabling diverse applications. The molecular formula of this compound is C10H12N2S .

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .Chemical Reactions Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .科学研究应用

抗菌和抗真菌特性

- 2,2-二甲基-1,2-二氢喹唑啉-4-硫醇衍生物已显示出显着的抗菌和抗真菌活性。一项研究合成了各种衍生物,并测试了它们的抗分枝杆菌、光合抑制和抗藻活性。具有 6-氯取代的化合物对鸟分枝杆菌和堪萨斯分枝杆菌表现出高活性,在某些情况下超过了标准异烟肼。这些化合物还抑制菠菜叶绿体的光合作用,表明它们在生物研究和农业应用中的潜力 (Kubicová 等人,2003)。

有机合成和化学反应

- 该化合物已被用于合成各种新型杂环化合物。例如,涉及 4-氨基-5-肼基-4H-1,2,4-三唑-3-硫醇与 2,2-二甲基-1,2-二氢喹唑啉-4-硫醇的反应导致产生对革兰氏阴性菌(包括大肠杆菌和铜绿假单胞菌)具有强抗菌活性的化合物 (Aly 等人,2011)。

光谱和结构分析

- 研究集中在 2,2-二甲基-1,2-二氢喹唑啉-4-硫醇衍生物的光谱和结构分析上。这包括从各种化学反应中合成和确定产物的结构,有助于理解该化合物的化学行为以及在材料科学和分子工程中的潜在应用 (Giannola 等人,1986)。

与生物分子的相互作用

- 有研究表明 2,2-二甲基-1,2-二氢喹唑啉-4-硫醇衍生物与蛋白质等生物分子的相互作用。涉及分光光度法的研究提供了对这些化合物的分子相互作用和潜在生物医学应用的见解 (Hemalatha 等人,2016)。

药理活性

- 虽然避免详细说明药物用法和副作用,但值得注意的是,2,2-二甲基-1,2-二氢喹唑啉-4-硫醇衍生物因其潜在的药理活性而受到研究。这包括对其抗菌特性及其与各种生物靶标的相互作用的研究 (Yarim 等人,2002)。

属性

IUPAC Name |

2,2-dimethyl-1,3-dihydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWMHTOKJVPTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=CC=CC=C2C(=S)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2807061.png)

![2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2807065.png)

![5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807072.png)

![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2807077.png)